Manidipine

Vue d'ensemble

Description

Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) approved for the treatment of hypertension. It selectively inhibits L- and T-type calcium channels, leading to vasodilation and sustained blood pressure (BP) reduction without reflex tachycardia . Its pharmacokinetic profile allows once-daily dosing, with a bioavailability of ~60–70% in standard formulations. However, advanced delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) enhance solubility and bioavailability, achieving a 98.24% drug release rate and 50% higher AUC compared to pure suspensions . Beyond BP control, this compound demonstrates metabolic benefits, including improved insulin sensitivity, reduced albuminuria, and anti-inflammatory effects, particularly in patients with diabetes or metabolic syndrome .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Manidipine involves several key steps:

Acylation: This intermediate is then acylated with diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.

Cyclization: The final step involves cyclization with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield this compound.

Industrial Production Methods

An improved industrial synthesis method involves the use of 1-benzhydryl-4-(2-hydroxyethyl)piperazine as a raw material, which is acylated with diketene, cyclized with m-nitrobenzaldehyde and methyl 3-aminocrotonate, and finally acidized by hydrochloric acid to obtain this compound hydrochloride . This method optimizes the purification process by removing high-vacuum rectification and column chromatography, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Manidipine undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form a pyridine analogue, benzophenone, and a hydrolysate.

Substitution: It reacts with para-dimethylaminobenzaldehyde and methanolic sulfuric acid to form a green chromogen.

Reduction: this compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Common reagents used in these reactions include para-dimethylaminobenzaldehyde, methanolic sulfuric acid, and ferric chloride . Major products formed include pyridine analogues, benzophenone, and hydrolysates .

Applications De Recherche Scientifique

Hypertension Management

Manidipine has been shown to effectively lower blood pressure in patients with essential hypertension. Clinical trials indicate that it provides comparable antihypertensive effects to other CCBs like amlodipine while exhibiting a lower incidence of peripheral edema .

Table 1: Comparison of Antihypertensive Efficacy

| Study Type | Drug Comparison | BP Reduction (%) | Peripheral Edema Incidence (%) |

|---|---|---|---|

| Randomized | This compound vs Amlodipine | 62.7 vs 16.6 | Lower with this compound |

| Controlled | This compound vs Nifedipine | Similar efficacy | Significantly lower with this compound |

Diabetes and Insulin Resistance

In patients with type 2 diabetes, this compound has demonstrated a significant reduction in albuminuria and insulin resistance compared to other antihypertensives. The MARIMBA study highlighted that this compound improved metabolic profiles by reducing C-reactive protein levels and enhancing serum adiponectin levels, which are crucial for metabolic health .

Case Study: MARIMBA Study

- Participants : Non-diabetic patients with metabolic syndrome

- Findings : this compound reduced albuminuria significantly compared to amlodipine, suggesting its role in renal protection.

Renal Protection

This compound's ability to dilate both afferent and efferent arterioles contributes to its renal protective effects. It has been associated with improved glomerular filtration rates (GFR) and reduced proteinuria in patients with chronic kidney disease .

Table 2: Renal Outcomes with this compound Treatment

| Parameter | Baseline (mg/day) | After Treatment (mg/day) | p-value |

|---|---|---|---|

| Proteinuria | 150 | 90 | <0.001 |

| GFR | 60 ml/min | 70 ml/min | <0.05 |

Cardiovascular Risk Management

This compound has shown promise in managing cardiovascular risks associated with hypertension and diabetes. Its anti-inflammatory properties may prevent vascular damage caused by high blood pressure and insulin resistance .

Case Study: Cardiovascular Risk Assessment

- Participants : Hypertensive patients with cardiovascular risk factors

- Outcome : Significant reduction in left ventricular mass was observed after treatment with this compound, indicating improved cardiac function.

Comparative Efficacy

When compared to other antihypertensives such as amlodipine and nifedipine, this compound consistently shows a favorable safety profile with fewer side effects like peripheral edema. This characteristic enhances patient compliance and treatment adherence, which are critical for long-term management of hypertension.

Mécanisme D'action

Manidipine binds to and dissociates slowly from L- and T-type voltage-dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing contraction . This results in vasodilation and decreased blood pressure . This compound also produces renal vasodilation and increases natriuresis, contributing to its antihypertensive effects by reducing blood volume .

Comparaison Avec Des Composés Similaires

Comparative Efficacy with Other Calcium Channel Blockers

Amlodipine

- Blood Pressure Reduction: Meta-analyses of randomized controlled trials (RCTs) show comparable BP-lowering efficacy between Manidipine (10–20 mg/day) and Amlodipine (5–10 mg/day). Mean reductions in systolic/diastolic BP were −18.3/−8.5 mmHg (this compound) vs.

- Renal Protection: this compound significantly reduces urinary albumin excretion (−37.3%) and improves renal hemodynamics in hypertensive patients with diabetes, whereas Amlodipine lacks similar renoprotective effects . This is attributed to this compound’s dual L-/T-type calcium channel blockade, which reduces glomerular hypertension .

- Metabolic Effects : this compound increases plasma adiponectin (+32.9%) and reduces TNF-α (−37.1%) and insulin resistance (HOMA-IR −21.3%), contrasting with neutral effects from Amlodipine .

Nifedipine

- BP and Renal Outcomes : In patients with renal impairment, this compound improves glomerular filtration rate (GFR) more effectively than nifedipine. A study showed fewer severe adverse events (AEs) and better preservation of renal function with this compound .

Lercanidipine and Lacidipine

- Efficacy and Tolerability: this compound normalizes BP in 35% of patients vs. 18% with lercanidipine (p < 0.005) . Both drugs exhibit similar 24-hour BP control, but this compound causes less ankle edema due to minimal sympathetic activation .

Adverse Event Rates

| Parameter | This compound (%) | Amlodipine (%) | Nifedipine (%) |

|---|---|---|---|

| Ankle Edema | 6 | 15–20 | 10–18 |

| Headache | 4 | 5 | 8 |

| Flushing | 2 | 6 | 12 |

| Systemic AE Incidence | 15–23 | 20–30 | 25–35 |

This compound’s lower incidence of vasodilation-related AEs (e.g., edema) stems from its slower receptor dissociation and reduced reflex sympathetic activation. Plasma norepinephrine levels remain stable with this compound but rise significantly with Amlodipine, correlating with edema severity .

Special Populations

- Renal Impairment : this compound preserves renal autoregulation and reduces ICAM-1 (atherogenic marker) in hypertensive rats, suggesting anti-atherogenic effects .

Pharmacokinetic and Formulation Advantages

SNEDDS Formulation

| Parameter | Pure Suspension | SNEDDS Formulation |

|---|---|---|

| Cmax | 2.1 ± 0.3 ng/mL | 3.42 ± 0.46 ng/mL |

| Tmax | 3.5 ± 0.8 h | 2.0 ± 0.05 h |

| AUC0–∞ | 7.45 ng·h/mL | 11.25 ng·h/mL |

Half-Life and Dosing

This compound’s half-life (~5–8 hours) supports once-daily dosing, comparable to Amlodipine (30–50 hours) but with faster steady-state attainment .

Clinical Implications and Guidelines

- JNC7 Recommendations : CCBs are first-line for hypertension, especially in Black patients or those with isolated systolic hypertension . This compound aligns with these guidelines while offering metabolic and renal advantages over older DHPs.

- Combination Therapy : this compound synergizes with ACE inhibitors (e.g., delapril) to reduce albuminuria and inflammation without worsening edema, unlike diuretic-based combinations .

Activité Biologique

Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) known for its vasodilatory effects and its role in managing hypertension. Beyond its primary function, recent studies have highlighted its diverse biological activities, including effects on metabolic pathways, endothelial function, and renal protection. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

This compound acts primarily by blocking L-type calcium channels, which leads to vasodilation. However, it also exhibits unique properties that distinguish it from other CCBs:

- PPAR-γ Activation : this compound activates Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) in adipocytes, enhancing insulin sensitivity and promoting adipocyte differentiation. This effect is particularly relevant in hypertensive and diabetic patients, where improved metabolic profiles are observed .

- Endothelial Function : Studies have shown that this compound increases the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vascular health by promoting vasodilation and reducing oxidative stress .

- Calcium Regulation : By inhibiting calcium influx, this compound reduces intracellular calcium levels, which can mitigate oxidative stress and inflammation in vascular tissues .

Effects on Metabolism and Inflammation

Research indicates that this compound possesses anti-inflammatory and antioxidant properties:

- Oxidative Stress Reduction : It has been shown to decrease the expression of NADPH oxidase and inflammatory markers such as VCAM and MCP-1 in hypertensive models. This suggests a protective role against atherosclerosis .

- Microalbuminuria : In clinical settings, this compound has been associated with renal protection, particularly in patients with microalbuminuria, which is a predictor of cardiovascular risk .

Case Studies

- Hypertensive Patients with Type 2 Diabetes : A study involving hypertensive patients with type 2 diabetes demonstrated that the combination of this compound and delapril did not significantly slow the decline in glomerular filtration rate (GFR). However, it was well tolerated among participants .

- Adipocyte Differentiation : In vitro studies using NIH3T3 preadipocytes showed that treatment with this compound led to increased expression of adipocyte-specific genes like aP2, indicating its role in promoting adipocyte differentiation .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of this compound with Other CCBs

| Feature | This compound | Amlodipine | Lercanidipine |

|---|---|---|---|

| PPAR-γ Activation | Yes | No | No |

| eNOS Expression | Increased | Moderate | Low |

| Anti-inflammatory Properties | Strong | Moderate | Moderate |

| Calcium Channel Selectivity | High | Moderate | High |

Q & A

Basic Research Questions

Q. How should a randomized controlled trial (RCT) evaluating Manidipine’s antihypertensive efficacy be designed to ensure statistical validity?

- Methodological Answer : Use the PICO framework (Population: hypertensive patients; Intervention: this compound; Comparison: placebo/active comparator; Outcome: blood pressure reduction) to structure the hypothesis. Include blinding, standardized dosing (e.g., 10–20 mg/day), and predefined endpoints (e.g., systolic/diastolic BP reduction). Sample size should be calculated using power analysis (α=0.05, β=0.20) to detect clinically relevant differences. Adhere to CONSORT guidelines for RCT reporting .

Q. What are the key ethical considerations when recruiting human participants for this compound safety studies?

- Methodological Answer : Obtain informed consent with clear disclosure of risks (e.g., edema, hypotension). Use stratified sampling to ensure diversity in age, sex, and comorbidities. Follow institutional review board (IRB) protocols for adverse event monitoring and data anonymization. Reference the Declaration of Helsinki and report ethical approvals explicitly in the methods section .

Q. How can researchers ensure reproducibility of in vitro studies on this compound’s calcium channel-blocking mechanisms?

- Methodological Answer : Document cell lines (e.g., vascular smooth muscle cells), incubation conditions (temperature, pH), and concentration ranges (e.g., 1 nM–10 µM). Use validated assays (e.g., patch-clamp electrophysiology) and include positive controls (e.g., nifedipine). Provide raw data in supplementary materials for peer validation .

Q. What criteria should guide the selection of comparators in this compound efficacy trials?

- Methodological Answer : Choose comparators with similar pharmacodynamic profiles (e.g., amlodipine) and equivalent dosing regimens. Justify selections via literature review of antihypertensive drug classes. Use Cochrane Collaboration guidelines for systematic comparator evaluation, ensuring alignment with primary endpoints .

Q. How to structure a literature review to identify gaps in this compound research?

- Methodological Answer : Conduct a systematic search using databases (PubMed, Embase) with keywords: “this compound,” “hypertension,” “calcium channel blocker.” Apply inclusion/exclusion filters (e.g., RCTs, ≥12-week duration). Use PRISMA flow diagrams to map study selection and highlight understudied areas (e.g., long-term renal effects) .

Advanced Research Questions

Q. How can meta-analytic methods resolve contradictions in this compound’s safety profile across studies?

- Methodological Answer : Perform heterogeneity analysis (I² statistic) to quantify variability. Use random-effects models if heterogeneity >50%. Assess publication bias via funnel plots and Egger’s regression. For example, a 2011 meta-analysis found this compound had 11% lower risk of adverse events vs. amlodipine (RR=0.69, p=0.001), but heterogeneity required sensitivity analysis .

Q. What advanced statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) to estimate pharmacokinetic/pharmacodynamic parameters. Use Bayesian hierarchical models to account for inter-individual variability. For continuous outcomes (e.g., BP reduction), calculate standardized mean differences (Cohen’s d) with 95% confidence intervals .

Q. How to design a translational study bridging this compound’s molecular mechanisms to clinical outcomes?

- Methodological Answer : Integrate omics data (e.g., transcriptomics of vascular tissues) with clinical BP measurements. Use pathway enrichment analysis (e.g., KEGG) to link calcium signaling pathways to efficacy. Validate findings in animal models (e.g., spontaneously hypertensive rats) before human trials .

Q. What methodologies address confounding variables in observational studies of this compound’s long-term use?

- Methodological Answer : Apply propensity score matching to balance covariates (e.g., age, comorbidities). Use Cox proportional hazards models for time-to-event analysis (e.g., cardiovascular outcomes). Sensitivity analyses (e.g., E-value) quantify unmeasured confounding robustness .

Q. How to optimize experimental protocols for detecting this compound-drug interactions in polypharmacy scenarios?

- Methodological Answer : Use HPLC-MS/MS for simultaneous quantification of this compound and co-administered drugs (e.g., beta-blockers). Conduct cytochrome P450 inhibition assays (CYP3A4/5) to identify metabolic interactions. In silico modeling (e.g., molecular docking) predicts binding affinities for risk prioritization .

Q. Key Data from Evidence

| Parameter | This compound (10–20 mg) | Amlodipine | Statistical Significance |

|---|---|---|---|

| Systolic BP Reduction (mmHg) | 18.3 | 17.3 | p=0.15 (NS) |

| Diastolic BP Reduction (mmHg) | 8.5 | 10.5 | p=0.09 (NS) |

| Total Adverse Events (RR) | 0.69 | 1.00 | p=0.001 |

| Data derived from a 2011 meta-analysis of 838 patients . |

Propriétés

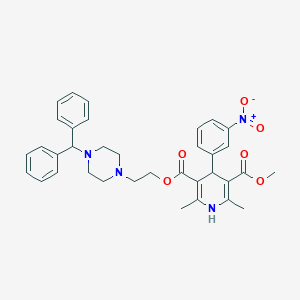

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89226-75-5 (di-hydrochloride) | |

| Record name | Manidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043745 | |

| Record name | Manidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1mg/mL | |

| Record name | Manidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89226-50-6 | |

| Record name | Manidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Manidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.